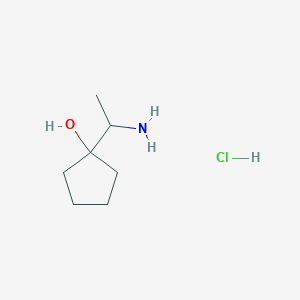

(R)-1-(1-Aminoethyl)cyclopentanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-1-(1-Aminoethyl)cyclopentanol hydrochloride is a chiral primary amine with a cyclopentanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride typically involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This method is atom-economical and scalable, making it suitable for industrial production. The reaction conditions often involve mild temperatures and the use of coordinating organic molecules to improve selectivity towards the primary amine .

Industrial Production Methods

In industrial settings, the production of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride can be achieved through similar hydrogenation and reductive amination processes. The use of metallic cobalt and silica particles as catalysts has been shown to enhance catalytic performance and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(1-Aminoethyl)cyclopentanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted cyclopentanol derivatives .

Applications De Recherche Scientifique

®-1-(1-Aminoethyl)cyclopentanol hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

The mechanism by which ®-1-(1-Aminoethyl)cyclopentanol hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-(1-Aminoethyl)cyclopentanol hydrochloride: The enantiomer of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride, which has similar chemical properties but different biological activities.

Cyclopentanol: A simpler compound with a hydroxyl group, lacking the aminoethyl substituent.

1-Aminoethylcyclopentane: A compound with a similar structure but without the hydroxyl group.

Uniqueness

®-1-(1-Aminoethyl)cyclopentanol hydrochloride is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Activité Biologique

(R)-1-(1-Aminoethyl)cyclopentanol hydrochloride is a chiral compound notable for its unique molecular structure, which includes a cyclopentanol ring and an aminoethyl group. This compound has gained attention in medicinal chemistry due to its biological activities, particularly its effects on neurotransmitter regulation and potential therapeutic applications.

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- Structure : The compound's structure contributes to its biological activity, particularly its ability to interact with various biological targets.

This compound exhibits significant biological activity primarily through the inhibition of phenylethanolamine N-methyltransferase (PNMT) . This enzyme is crucial in the synthesis of catecholamines, which play vital roles in mood regulation and cardiovascular function. By inhibiting PNMT, this compound can potentially alter catecholamine levels, influencing physiological processes such as stress response and mood disorders.

Neurotransmitter Interaction

Research indicates that this compound may interact with receptors involved in serotonin and norepinephrine signaling pathways. This interaction suggests potential implications for treating mood disorders and anxiety. The compound's chiral nature may lead to different biological responses compared to its enantiomers or structural analogs, highlighting the importance of stereochemistry in pharmacological activity.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound, showcasing their similarity indices and unique features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| trans-4-Aminoadamantan-1-ol hydrochloride | 0.88 | Distinct adamantane structure; potential antiviral activity |

| (1R,2R)-2-Aminocyclopentanol hydrochloride | 0.74 | Different stereochemistry affecting bioactivity |

| (1S,2S)-2-Aminocyclopentanol hydrochloride | 0.74 | Enantiomeric form with potentially different effects |

| 1-(Aminomethyl)cyclopentanol hydrochloride | 0.76 | Related structure but lacks the aminoethyl group |

These comparisons illustrate how variations in structure and stereochemistry can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neurotransmitter Regulation : A study demonstrated that this compound effectively modulates neurotransmitter levels in animal models, showing promise for treating anxiety-related disorders by enhancing serotonin signaling pathways.

- Inhibition of PNMT : In vitro assays confirmed that this compound inhibits PNMT activity, leading to decreased production of epinephrine from norepinephrine, which could be beneficial in managing stress responses .

Propriétés

Formule moléculaire |

C7H16ClNO |

|---|---|

Poids moléculaire |

165.66 g/mol |

Nom IUPAC |

1-(1-aminoethyl)cyclopentan-1-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(8)7(9)4-2-3-5-7;/h6,9H,2-5,8H2,1H3;1H |

Clé InChI |

OKXBRPIPMNTNBU-UHFFFAOYSA-N |

SMILES canonique |

CC(C1(CCCC1)O)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.